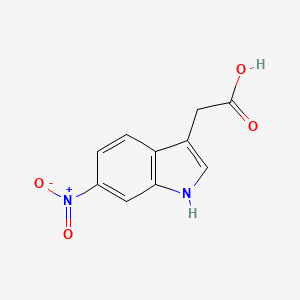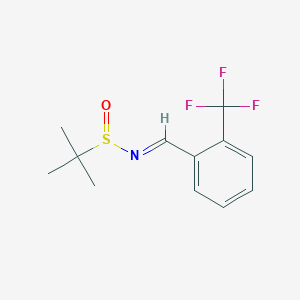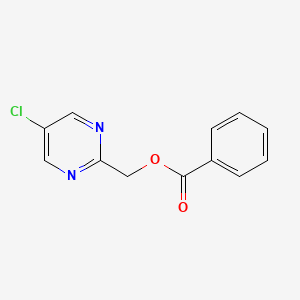![molecular formula C41H49N4O8P B12333543 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12333543.png)
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethynyl-2’-deoxyuridine 3’-cyanoethyl phosphoramidite, commonly known as 5-ETHYNYL-DU CEP, is a phosphoramidite monomer used in oligonucleotide synthesis. It is a derivative of uridine, a nucleoside component of RNA, and is modified to include an ethynyl group at the 5-position. This compound is particularly valuable in the field of molecular biology and biochemistry for its role in click chemistry and oligonucleotide labeling .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYNYL-DU CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group to prevent acid or base-catalyzed hydration during oligonucleotide synthesis and workup. The general synthetic route includes the following steps:
Protection of the 5-ethynyl group: The ethynyl group is protected using a TIPS group.
Phosphoramidite formation: The protected nucleoside is then converted to its phosphoramidite form by reacting with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
Industrial Production Methods
Industrial production of 5-ETHYNYL-DU CEP typically follows the same synthetic route but on a larger scale. The process involves:
Bulk protection: Large quantities of the nucleoside are protected with the TIPS group.
Phosphoramidite conversion: The protected nucleoside is then converted to the phosphoramidite form using industrial-grade reagents and conditions.
化学反応の分析
Types of Reactions
5-ETHYNYL-DU CEP undergoes several types of chemical reactions, including:
Click Chemistry: It reacts with azide-functionalized moieties in a copper-catalyzed click reaction to form stable triazole linkages.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Azide-functionalized moieties: React with the ethynyl group to form triazole linkages.
Mild Deprotection Conditions: Necessary to prevent side reactions during oligonucleotide synthesis.
Major Products
Triazole-linked Oligonucleotides: Formed through click chemistry reactions.
Methyl Ketones: Formed as a side product during base-catalyzed hydration.
科学的研究の応用
5-ETHYNYL-DU CEP has a wide range of applications in scientific research:
Oligonucleotide Synthesis: Used to introduce click handles into oligonucleotides for subsequent conjugation with various functional groups.
Fluorescent Labeling: Enables the attachment of fluorescent dyes to oligonucleotides for imaging and detection purposes.
Bioconjugation: Facilitates the conjugation of oligonucleotides with proteins, peptides, and other biomolecules.
Drug Delivery: Used in the development of targeted drug delivery systems by conjugating therapeutic agents to oligonucleotides.
作用機序
The primary mechanism of action of 5-ETHYNYL-DU CEP involves its role in click chemistry. The ethynyl group reacts with azide-functionalized moieties in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for labeling and conjugation applications . The molecular targets and pathways involved include the formation of covalent bonds between the ethynyl group and azide groups, resulting in the formation of triazole-linked products .
類似化合物との比較
Similar Compounds
TIPS-5-Ethynyl-dU CEP: Contains a TIPS-protected ethynyl group, offering broader compatibility with oligonucleotide synthesis and deprotection.
C8-Alkyne-dU CEP: Another alkyne-modified nucleoside used in click chemistry.
Uniqueness
5-ETHYNYL-DU CEP is unique due to its specific modification at the 5-position of uridine, allowing for efficient and stable click chemistry reactions. Its ability to form triazole linkages with azide-functionalized moieties makes it particularly valuable for oligonucleotide labeling and bioconjugation applications .
特性
分子式 |
C41H49N4O8P |
|---|---|
分子量 |
756.8 g/mol |
IUPAC名 |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H49N4O8P/c1-8-30-26-44(40(47)43-39(30)46)38-25-36(53-54(51-24-12-23-42)45(28(2)3)29(4)5)37(52-38)27-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h1,9-11,13-22,28-30,36-38H,12,24-27H2,2-7H3,(H,43,46,47)/t30?,36-,37+,38+,54?/m0/s1 |
InChIキー |
KGLRKTBFWDGUNF-CQAAVGCYSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5CC(C(=O)NC5=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl (2Z)-2-cyano-3-hydroxy-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enoate](/img/structure/B12333492.png)

![[[(2R)-1-[6-(hydroxymethylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B12333504.png)


![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12333531.png)
![ethyl N-[(2Z)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12333535.png)
![(2E)-4,4,4-trifluoro-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoic acid](/img/structure/B12333547.png)
![(2Z)-2-({[4-fluoro-3-(trifluoromethyl)phenyl]amino}methylidene)-3-oxo-N-phenylbutanamide](/img/structure/B12333551.png)
![(5Z)-2-[(benzyloxy)amino]-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B12333559.png)
